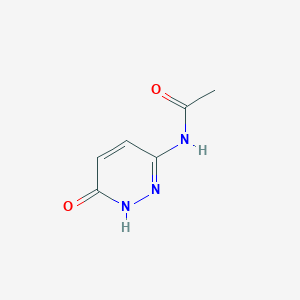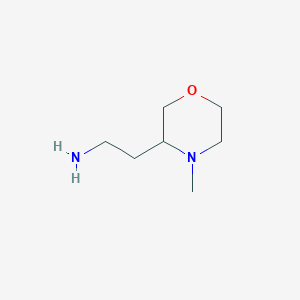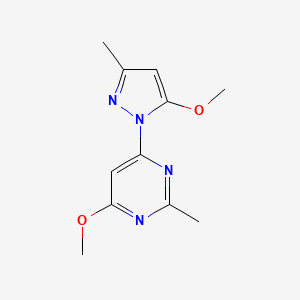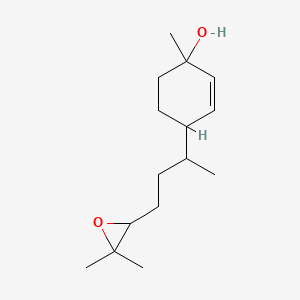
4-(4-(3,3-Dimethyloxiran-2-yl)butan-2-yl)-1-methylcyclohex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(3,3-Dimethyloxiran-2-yl)butan-2-yl)-1-methylcyclohex-2-en-1-ol is a complex organic compound characterized by its unique structural features, including an oxirane ring and a cyclohexene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3,3-Dimethyloxiran-2-yl)butan-2-yl)-1-methylcyclohex-2-en-1-ol typically involves multiple steps:
Formation of the Oxirane Ring: The oxirane ring can be synthesized through the epoxidation of an alkene using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Alkylation: The next step involves the alkylation of the oxirane ring with a suitable alkyl halide under basic conditions to introduce the butan-2-yl group.
Cyclization: The final step is the cyclization to form the cyclohexene ring, which can be achieved through an intramolecular aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can target the cyclohexene ring, converting it into a cyclohexane derivative.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols can open the ring to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions to achieve ring-opening reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the cyclohexene ring results in cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, 4-(4-(3,3-Dimethyloxiran-2-yl)butan-2-yl)-1-methylcyclohex-2-en-1-ol serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer science.
Mecanismo De Acción
The mechanism by which 4-(4-(3,3-Dimethyloxiran-2-yl)butan-2-yl)-1-methylcyclohex-2-en-1-ol exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific enzymes or receptors, altering their activity and leading to therapeutic effects. The oxirane ring is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(3,3-Dimethyloxiran-2-yl)butan-2-ol: Lacks the cyclohexene ring, making it less complex but also less versatile.
1-Methylcyclohex-2-en-1-ol: Does not contain the oxirane ring, limiting its reactivity compared to the target compound.
Cyclohexene oxide: Contains an oxirane ring but lacks the butan-2-yl and methyl groups, reducing its potential for functionalization.
Uniqueness
The uniqueness of 4-(4-(3,3-Dimethyloxiran-2-yl)butan-2-yl)-1-methylcyclohex-2-en-1-ol lies in its combination of structural features, which provide a balance of reactivity and stability. This makes it a valuable compound for a wide range of applications, from synthetic chemistry to industrial production.
Propiedades
Fórmula molecular |
C15H26O2 |
|---|---|
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
4-[4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-1-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C15H26O2/c1-11(5-6-13-14(2,3)17-13)12-7-9-15(4,16)10-8-12/h7,9,11-13,16H,5-6,8,10H2,1-4H3 |
Clave InChI |
YIESQYJXGQZDLX-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1C(O1)(C)C)C2CCC(C=C2)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


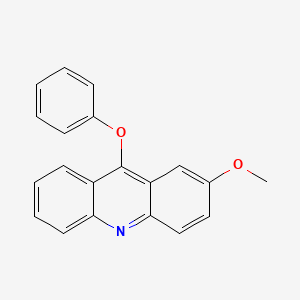

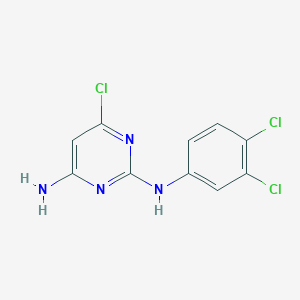
![1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12924709.png)
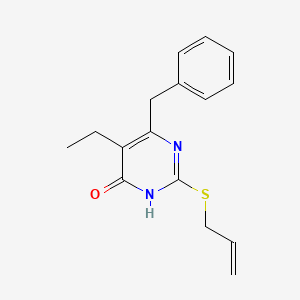
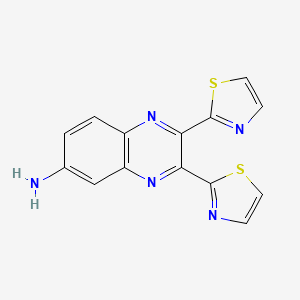
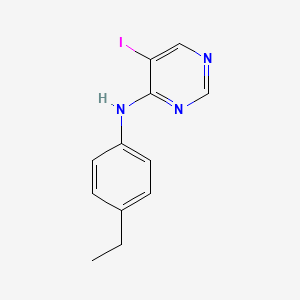
![Benzenesulfonamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-](/img/structure/B12924737.png)
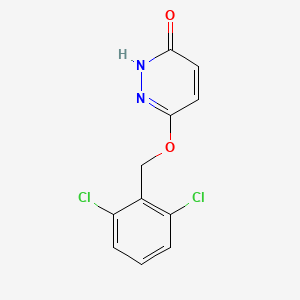
![8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12924750.png)
![exo-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B12924757.png)
